

Application Note: Quantification of Miglustat in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Miglustat hydrochloride	
Cat. No.:	B15608573	Get Quote

Introduction

Miglustat (N-butyldeoxynojirimycin) is an iminosugar that functions as a competitive inhibitor of glucosylceramide synthase, an enzyme essential for the synthesis of most glycosphingolipids. [1] It is clinically approved for the treatment of type 1 Gaucher disease and Niemann-Pick type C disease.[1] Accurate and reliable quantification of Miglustat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure optimal dosing and patient safety. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Miglustat in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

ExperimentalMaterials and Reagents

- Analytes and Internal Standard:
 - Miglustat hydrochloride (Reference Standard)
 - Miglitol or N-(n-nonyl)deoxynojirimycin (Internal Standard, IS)
- Reagents:



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium Acetate (AR grade)
- Ammonium Hydroxide solution (25%)
- Formic Acid (LC-MS grade)
- Ultrapure water
- Biological Matrix:
 - Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system capable of gradient or isocratic elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Analytical Column: An Atlantis HILIC (3 μm, 150 mm x 2.1 mm) column or a Gemini C18 (5 μm, 50 mm x 2.1 mm) column.[1][2]

Preparation of Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve Miglustat hydrochloride and the Internal Standard in an appropriate solvent (e.g., methanol or water) to obtain a final concentration of 1 mg/mL.
 Store at 2-8 °C.
- Working Solutions:



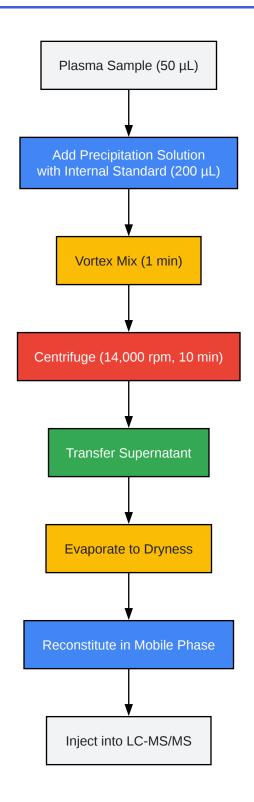
- Prepare serial dilutions of the stock solutions in a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.
- Calibration Standards (CS) and Quality Control (QC) Samples:
 - Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards ranging from 10 to 10,000 ng/mL and at least three levels of QC samples (low, medium, and high).[2]

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of Miglustat and the IS from plasma.[1][2]

- Aliquot 50 μL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.
- Add 200 μL of the precipitation solution (e.g., acetonitrile/methanol (75/25, v/v) or methanol containing the internal standard).[1][2]
- Vortex mix for 1 minute to ensure complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.





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Figure 1: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions



The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter	Condition 1 (HILIC)	Condition 2 (Reversed- Phase)
Column	Atlantis HILIC (3 μm, 150 mm x 2.1 mm)[1]	Gemini C18 (5 μm, 50 mm x 2.1 mm)[2]
Mobile Phase	A: Acetonitrile/Water/Ammonium Acetate Buffer (75/10/15, v/v/v) [1]	A: Water with 0.01% Ammonium HydroxideB: Methanol with 0.01% Ammonium Hydroxide
Elution Mode	Isocratic[1]	Gradient[2]
Flow Rate	230 μL/min[1]	600 μL/min[2]
Column Temperature	Ambient	40 °C
Injection Volume	10 μL	10 μL

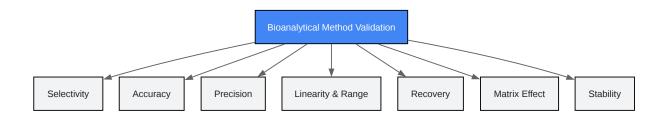
Table 2: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI) or APCI[1] [2]
Scan Type	Selected Reaction Monitoring (SRM)
Miglustat Transition	m/z 220.1 → 158.0[1][2]
Internal Standard Transition	m/z 208.0 \rightarrow 146.0 (for Miglitol)[1] or m/z 290.1 \rightarrow 228.0 (for N-(n-nonyl)deoxynojirimycin)[2]
Collision Energy	Optimized for specific instrument
Source Temperature	Optimized for specific instrument



Method Validation

The bioanalytical method was validated according to the ICH M10 guideline.[3] The key validation parameters are summarized below.



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Figure 2: Key parameters for bioanalytical method validation.

Linearity

The method demonstrated good linearity over the concentration range of 10 to 10,000 ng/mL in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.99.

Table 3: Linearity of Miglustat in Human Plasma

Concentration Range (ng/mL)	Correlation Coefficient (r²)
10 - 10,000	> 0.99[2]
125 - 2,500	> 0.99[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).

Table 4: Precision and Accuracy Data for Miglustat in Human Plasma



QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	30	≤ 13.5[2]	≤ 6.5[1]	93.6 - 100.0[2]
Medium	500	≤ 13.5[2]	≤ 6.5[1]	93.6 - 100.0[2]
High	7,500	≤ 13.5[2]	≤ 6.5[1]	93.6 - 100.0[2]

Recovery and Matrix Effect

The extraction recovery of Miglustat from human plasma was consistent and reproducible. The simple protein precipitation method yielded a recovery of approximately 100%.[1] No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Miglustat in human plasma. The simple sample preparation procedure and the high-throughput capability of the method make it suitable for routine analysis in a clinical or research setting. The method has been validated over a wide linear range and has demonstrated excellent precision and accuracy, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of Miglustat.

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